Tyrosinase Inhibition: C12 (Dodecyl) vs. C6 (Hexyl) Direct Head-to-Head Comparison
In a direct comparative study against 4-hexylresorcinol (C6), 5-dodecylresorcinol (C12) demonstrated consistently lower IC50 values for both monophenolase and diphenolase activities of mushroom tyrosinase. For monophenolase, C12 gave an IC50 of 1.15 µM versus 1.24 µM for C6; for diphenolase, IC50 values were 0.80 µM and 0.85 µM respectively [1]. The apparent inhibition constant (Ki) for binding with the free enzyme was 0.405 µM for C12 versus 0.443 µM for C6, indicating approximately 9% tighter enzyme binding for the dodecyl homolog [1]. Both compounds acted as reversible competitive inhibitors, but C12 extended the lag period to 275 s compared with 260 s for C6 at 2 µM concentration [1].
| Evidence Dimension | Monophenolase IC50 |
|---|---|
| Target Compound Data | 1.15 µM (5-dodecylresorcinol) |
| Comparator Or Baseline | 1.24 µM (4-hexylresorcinol, C6) |
| Quantified Difference | C12 is 7.3% more potent (1.08-fold lower IC50) |
| Conditions | Mushroom (Agaricus bisporus) tyrosinase, in vitro enzyme assay, pH and temperature controlled |
Why This Matters
For any research or industrial application targeting tyrosinase (e.g., cosmetic skin-lightening, browning prevention in foods, insect phenoloxidase control), the 7–9% difference in potency and binding affinity between C12 and C6 is measurable and may influence dose-response optimization and cost-per-unit-activity calculations during procurement.
- [1] Chen QX, Ke LN, Song KK, Huang H, Liu XD, Chen QX. Inhibitory effects of hexylresorcinol and dodecylresorcinol on mushroom (Agaricus bisporus) tyrosinase. The Protein Journal. 2004;23(2):135-141. DOI: 10.1023/b:jopc.0000020080.21417.ff. PMID: 15106879. View Source
